Hedgehog IN-5
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Overview
Description
Hedgehog IN-5 is an orally active small molecule inhibitor of the hedgehog signaling pathway. This compound is primarily used in scientific research for its potential therapeutic applications, particularly in the treatment of fibrotic diseases . The hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is associated with various diseases, including cancer .
Preparation Methods
The synthesis of Hedgehog IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving common organic reagents and catalysts .
Chemical Reactions Analysis
Hedgehog IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of strong oxidizing agents, this compound can undergo oxidation to form oxidized derivatives .
Scientific Research Applications
Hedgehog IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the hedgehog signaling pathway and its role in various biological processes. In biology, this compound is used to investigate the molecular mechanisms underlying the hedgehog signaling pathway and its involvement in cell differentiation, proliferation, and apoptosis . In medicine, this compound is being explored for its potential therapeutic applications in the treatment of fibrotic diseases, such as pulmonary fibrosis and liver fibrosis . Additionally, this compound is used in industrial research to develop new drugs targeting the hedgehog signaling pathway .
Mechanism of Action
Hedgehog IN-5 exerts its effects by inhibiting the activity of the hedgehog signaling pathway. The hedgehog signaling pathway involves several key protein components, including the signaling ligand Sonic Hedgehog, the receptor Patched, and the signal transducer Smoothened . This compound binds to and inhibits the activity of Smoothened, thereby preventing the activation of downstream transcription factors in the Gli family . This inhibition leads to the suppression of target gene expression and the modulation of various cellular processes, such as cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Hedgehog IN-5 is one of several small molecule inhibitors targeting the hedgehog signaling pathway. Other similar compounds include vismodegib, sonidegib, and arsenic trioxide . Vismodegib and sonidegib are also Smoothened inhibitors and are used in the treatment of basal cell carcinoma . Arsenic trioxide, on the other hand, inhibits the activity of Gli transcription factors and is used in the treatment of acute promyelocytic leukemia .
Properties
Molecular Formula |
C27H31ClF3N5O |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-propan-2-yl-1H-imidazol-2-yl)phenyl]-2-(trifluoromethyl)-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]benzamide |
InChI |
InChI=1S/C27H31ClF3N5O/c1-15(2)24-12-32-25(34-24)21-10-18(6-9-23(21)28)33-26(37)20-8-7-19(11-22(20)27(29,30)31)36-13-16(3)35(5)17(4)14-36/h6-12,15-17H,13-14H2,1-5H3,(H,32,34)(H,33,37)/t16-,17+ |
InChI Key |
CVVUZQQWIRPGLM-CALCHBBNSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC=C(N4)C(C)C)C(F)(F)F |
Canonical SMILES |
CC1CN(CC(N1C)C)C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC=C(N4)C(C)C)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.